molecular formula C12H16N2 B3434347 2-Tert-butyl-8-methylimidazo[1,2-a]pyridine CAS No. 887360-64-7

2-Tert-butyl-8-methylimidazo[1,2-a]pyridine

Cat. No.: B3434347
CAS No.: 887360-64-7
M. Wt: 188.27 g/mol
InChI Key: KIVKRJHRBAQCGI-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Advanced Organic and Medicinal Chemistry Research

The imidazo[1,2-a]pyridine scaffold is widely recognized by chemists as a "privileged structure". nih.gov This designation stems from its recurring presence in molecules that exhibit a broad spectrum of biological activities, making it a fertile ground for the discovery of new therapeutic agents. researchgate.netresearchgate.net The unique electronic and structural characteristics of this fused ring system allow it to interact with a variety of biological targets.

The versatility of the imidazo[1,2-a]pyridine core is demonstrated by its presence in several commercially successful drugs. researchgate.netrsc.org These compounds address a range of medical conditions, underscoring the scaffold's therapeutic potential. nih.gov The biological activities associated with imidazo[1,2-a]pyridine derivatives are extensive and include anticancer, anti-inflammatory, antiviral, antimicrobial, and anticonvulsant properties. researchgate.netresearchgate.netnih.gov This wide therapeutic spectrum continues to drive intensive research into novel derivatives, with chemists exploring substitutions at various positions on the bicyclic ring to modulate activity and specificity. nih.govnih.gov The development of imidazo[1,2-a]pyridine-based compounds as potent and selective inhibitors for various enzymes and receptors is a major focus in contemporary medicinal chemistry. nih.govnih.gov

Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Core
Compound NameTherapeutic Application
ZolpidemHypnotic (insomnia treatment) rsc.org
AlpidemAnxiolytic rsc.org
ZolimidineGastroprotective rsc.org
OlprinoneAcute heart failure treatment researchgate.net
SaripidemAnxiolytic researchgate.net

Overview of Research Trajectories for Novel Heterocyclic Systems

The quest for novel heterocyclic systems is a dynamic and rapidly evolving area of chemical research. mdpi.com A significant trajectory involves the development of innovative and efficient synthetic methodologies. researchgate.net Modern organic synthesis is increasingly focused on principles of green chemistry, aiming for reactions that are more economical and environmentally friendly. researchgate.net This includes the development of one-pot syntheses, multicomponent reactions (MCRs), and the use of less hazardous catalysts and solvents. ijrpr.comnih.govmdpi.com

Another major research direction is the functionalization of existing heterocyclic scaffolds. msesupplies.com Techniques such as C-H activation and photoredox catalysis are being extensively explored to introduce new functional groups onto the heterocyclic core, allowing for the rapid generation of diverse molecular libraries. researchgate.netmdpi.comrsc.org These libraries are crucial for screening against various biological targets to identify new lead compounds in drug discovery. ijrpr.com The overarching goal is to expand the accessible "chemical space," creating molecules with novel structures and properties. researchgate.net This exploration is not limited to medicine; novel heterocyclic compounds are also being investigated for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Structural Elucidation Challenges and Opportunities within the Imidazo[1,2-a]pyridine Framework

The unambiguous determination of the structure of newly synthesized organic molecules is a critical step in chemical research. For the imidazo[1,2-a]pyridine framework, a combination of sophisticated analytical techniques is typically employed.

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the carbon-hydrogen framework of a molecule. acs.org The chemical shifts, coupling constants, and signal integrations provide detailed information about the connectivity of atoms. For imidazo[1,2-a]pyridines, the aromatic region of the ¹H NMR spectrum can be complex, and distinguishing between positional isomers can be a significant challenge. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) are often necessary to definitively assign all signals.

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. acs.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy. e-century.us The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net This can be particularly useful for confirming the regiochemistry of substitution on the imidazo[1,2-a]pyridine ring.

While these techniques are powerful, challenges remain. For many novel compounds, such as 2-Tert-butyl-8-methylimidazo[1,2-a]pyridine, detailed, publicly available characterization data can be scarce. The opportunity lies in the synergistic use of these analytical methods combined with computational chemistry. acs.org Density Functional Theory (DFT) calculations, for instance, can predict NMR chemical shifts and other spectroscopic properties, which can then be compared with experimental data to support or refute a proposed structure.

Spectroscopic Data for the Related Compound 2-(tert-Butyl)imidazo[1,2-a]pyridine
TechniqueObserved DataReference
¹H NMR (400 MHz, DMSO-d6)δ 8.51 (d, J = 6.8 Hz, 1H), 7.77 (s, 1H), 7.55 (d, J = 9.2 Hz, 1H), 7.34-7.30 (m, 1H), 6.96-6.93 (m, 1H), 1.33 (s, 9H) researchgate.net
Mass Spectrometry (MS)m/z: 175.04 (M+H⁺) researchgate.net

Note: The data presented is for a structurally similar compound, as comprehensive data for this compound is not widely published.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-6-5-7-14-8-10(12(2,3)4)13-11(9)14/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVKRJHRBAQCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221265
Record name 2-(1,1-Dimethylethyl)-8-methylimidazo[1,2-a]pyridine
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Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-64-7
Record name 2-(1,1-Dimethylethyl)-8-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Tert Butyl 8 Methylimidazo 1,2 a Pyridine

Evolution of Imidazo[1,2-a]pyridine (B132010) Synthetic Strategies: Historical and Modern Perspectives

The journey of synthesizing imidazo[1,2-a]pyridines began over a century ago. The first documented synthesis was reported by Tschitschibabin in 1925, which involved the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, specifically bromoacetaldehyde, at high temperatures in a sealed tube. e3s-conferences.orgbio-conferences.org While foundational, this method often resulted in low yields. Subsequent refinements included the use of a base like sodium hydrogen carbonate (NaHCO₃) to facilitate the reaction under milder conditions, significantly improving efficiency. e3s-conferences.org

For decades, the condensation reaction between 2-aminopyridines and α-halocarbonyls remained the principal route. researchgate.net However, the late 20th and early 21st centuries witnessed a paradigm shift with the advent of modern synthetic techniques. The demand for molecular diversity, efficiency, and sustainability spurred the development of novel methodologies. nih.gov

Modern perspectives on imidazo[1,2-a]pyridine synthesis are characterized by:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, incorporating a significant portion of all atoms from the reactants. semanticscholar.orgrsc.org

Transition Metal Catalysis: The use of catalysts based on copper, palladium, and other metals has enabled new bond formations and reaction pathways, such as C-H functionalization and cross-coupling reactions, that were previously inaccessible. researchgate.netsyr.edu

Oxidative Coupling Reactions: These methods construct the heterocyclic ring through the formation of C-N and C-C bonds under oxidative conditions, often using air or other environmentally benign oxidants. rsc.org

Green Chemistry Approaches: A strong emphasis is now placed on developing sustainable protocols, including microwave-assisted synthesis, solvent-free reactions, and mechanochemistry, to reduce energy consumption and waste. semanticscholar.org

These modern strategies have not only expanded the toolkit for chemists but have also allowed for the synthesis of highly functionalized imidazo[1,2-a]pyridines with greater control and efficiency. researchgate.net

Targeted Synthetic Routes to 2-Tert-butyl-8-methylimidazo[1,2-a]pyridine

The synthesis of the specifically substituted this compound can be achieved through several of the methodologies developed for the general scaffold. The logical precursors for this target molecule are 2-amino-3-methylpyridine (B33374) (for the 8-methylimidazo[1,2-a]pyridine (B1583224) core) and a reagent capable of introducing the 2-tert-butyl group.

The most direct and widely used method for synthesizing 2,8-disubstituted imidazo[1,2-a]pyridines is the cyclocondensation reaction. This approach involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, this would involve the reaction between 2-amino-3-methylpyridine and 1-bromo-3,3-dimethylbutan-2-one .

The mechanism proceeds in two key steps:

N-Alkylation: The endocyclic nitrogen of 2-amino-3-methylpyridine acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the bromide. This forms a pyridinium (B92312) salt intermediate.

Intramolecular Cyclization: The exocyclic amino group then attacks the carbonyl carbon, followed by dehydration, to form the fused imidazole (B134444) ring, yielding the final product. e3s-conferences.org

This reaction can be performed under various conditions, ranging from heating in a solvent like ethanol (B145695) to catalyst- and solvent-free conditions. e3s-conferences.orgscielo.br A study on the synthesis of various 2-(tert-butyl)imidazo[1,2-a]pyridine derivatives demonstrated that the reaction of a substituted 2-aminopyridine with 1-bromo-3,3-dimethylbutan-2-one in water at room temperature can proceed efficiently without any added base or catalyst. researchgate.net

Table 1: Representative Conditions for Cyclocondensation Synthesis of 2-Substituted Imidazo[1,2-a]pyridines
Precursor 1Precursor 2ConditionsNotesReference
2-Aminopyridineα-HaloketoneWater, Room Temperature, 18hCatalyst- and base-free method, high yields reported for various derivatives. researchgate.net
2-Aminopyridineα-HaloketoneEthanol, 60°C, 5hClassical thermal conditions without a catalyst. e3s-conferences.org
2-Aminopyridineα-HaloketoneNeat (Solvent-Free), 60°CGreen chemistry approach, efficient for α-bromo/chloroketones. bio-conferences.orgscielo.br
2-AminopyridinePhenacyl BromidePEG-400/Water, MicrowaveIn-situ generation of phenacyl bromide from acetophenone (B1666503) and NBS. researchgate.net

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like imidazo[1,2-a]pyridines in a single step. rsc.orgmdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example, typically involving a 2-aminoazine, an aldehyde, and an isocyanide. mdpi.comscispace.comsciforum.net

While powerful for generating libraries of compounds, the standard GBBR is not ideal for synthesizing 2-tert-butyl substituted derivatives. The reaction typically installs the group from the isocyanide component at the C-3 position of the ring. For example, using 2-amino-3-methylpyridine, an aldehyde, and tert-butyl isocyanide would yield a 3-(tert-butylamino) derivative, not the desired 2-tert-butyl isomer. beilstein-journals.orgnih.gov

However, other MCRs have been developed. A notable copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides a route to differently substituted imidazo[1,2-a]pyridines. bio-conferences.orgrsc.orgrsc.org To synthesize the target compound via such a strategy, one would need to select components that specifically lead to the desired 2-tert-butyl and 8-methyl substitution pattern, which can be challenging and less direct than cyclocondensation.

Transition metal catalysis has significantly broadened the scope of imidazo[1,2-a]pyridine synthesis. researchgate.net Copper and palladium catalysts are particularly prevalent, enabling reactions that often proceed under milder conditions than traditional methods. organic-chemistry.orgthieme-connect.com

Copper-Catalyzed Reactions: Copper catalysts are versatile and have been used in various strategies:

Annulation of 2-aminopyridines and terminal ynones: This three-component reaction provides a one-pot synthesis of polysubstituted imidazo[1,2-a]pyridines. rsc.orgrsc.org

Reaction with nitroolefins: A copper(I)-catalyzed one-pot procedure uses aminopyridines and nitroolefins with air as the oxidant. organic-chemistry.orgnih.gov

Aerobic Dehydrogenative Cyclization: Pyridines can be reacted with ketone oxime esters in the presence of a copper catalyst and air to form the fused ring system. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are often employed in cross-coupling and C-H activation strategies. For instance, palladium-catalyzed tandem cross-coupling/cyclization reactions have been developed to construct the imidazo[4,5-b]pyridine core, and similar principles can be applied to the [1,2-a] isomer. syr.edu A palladium(II)-catalyzed reaction between a 2-aminopyridine and a propargyl alcohol can lead to functionalized imidazo[1,2-a]pyridines. thieme-connect.com

Table 2: Selected Transition Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyridines
CatalystReactantsKey FeaturesReference
CuBrAminopyridine, NitroolefinUses air as a green oxidant; one-pot procedure. organic-chemistry.orgnih.gov
Cu(I)2-Aminopyridine, Sulfonyl Azide, Terminal YnoneThree-component cascade reaction. rsc.orgrsc.org
CuIPyridine (B92270), Ketone Oxime EsterAerobic dehydrogenative cyclization. organic-chemistry.org
Pd(II)2-Aminopyridine, Propargyl AlcoholForms 3-vinylimidazo[1,2-a]pyridines via a proposed palladium-carbene intermediate. thieme-connect.com

For the synthesis of this compound, one could envision a copper-catalyzed reaction involving 2-amino-3-methylpyridine and a suitable coupling partner that contains the tert-butyl ketone fragment.

Oxidative coupling represents a modern and atom-economical approach to forming the imidazo[1,2-a]pyridine ring. These reactions typically involve the formation of C-N bonds through an oxidative process, often mediated by a catalyst and an oxidant. rsc.orgorganic-chemistry.org

A common strategy involves the reaction of 2-aminopyridines with ketones. For example, a CuI-catalyzed aerobic oxidative synthesis has been developed that couples 2-aminopyridines with acetophenones. organic-chemistry.org To form the target molecule, this strategy could be adapted by using 2-amino-3-methylpyridine and pinacolone (3,3-dimethyl-2-butanone). The reaction likely proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org

Another approach utilizes iodine as a mediator for the oxidative cross-coupling of 2-aminopyridine and a terminal alkyne in a transition-metal-free system. researchgate.net These methods are attractive as they often use readily available starting materials and environmentally friendly oxidants like molecular oxygen from the air. researchgate.netorganic-chemistry.org

Green chemistry principles have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines to enhance sustainability. mdpi.com These methods are directly applicable to the synthesis of this compound, particularly via the cyclocondensation route.

Solvent-Free Synthesis: The condensation of 2-aminopyridines with α-haloketones can be performed efficiently without any solvent, often by simply heating the neat mixture of reactants. scielo.br This reduces waste and simplifies purification. Catalyst-free and solvent-free syntheses have been reported, offering significant environmental and economic advantages. scielo.brscispace.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govbenthamdirect.com The synthesis of imidazo[1,2-a]pyridines via cyclocondensation or MCRs can be dramatically expedited, with reaction times often reduced from hours to minutes compared to conventional heating. mdpi.comacs.org This method not only saves time and energy but can also lead to higher yields and cleaner reaction profiles. benthamdirect.com

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a cutting-edge green technique. The synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) has been successfully demonstrated by manually grinding 2-aminopyridine and 2-bromoacetophenone (B140003) in a mortar and pestle or by using a vortex mixer. scielo.br This solvent-free method is highly efficient and could be readily adapted for the reaction of 2-amino-3-methylpyridine and 1-bromo-3,3-dimethylbutan-2-one.

Table 3: Comparison of Conventional and Green Synthesis Methods
MethodTypical ConditionsAdvantagesReference
Conventional HeatingReflux in solvent (e.g., ethanol) for several hours.Well-established and widely used. e3s-conferences.org
Microwave-AssistedIrradiation for 10-30 minutes, often in a green solvent (e.g., PEG-400, water) or solvent-free.Drastic reduction in reaction time, improved yields, energy efficient. mdpi.combenthamdirect.comacs.org
MechanochemistryManual grinding or vortex mixing for 10-30 minutes at room temperature.Completely solvent-free, rapid, simple procedure, energy efficient. scielo.br

Optimization of Reaction Conditions for High-Yield and Sustainable Synthesis

Advancements in Sustainable Solvents

A primary focus of green chemistry is the replacement of volatile and often toxic organic solvents with environmentally benign alternatives. Water has emerged as a highly effective medium for the synthesis of imidazo[1,2-a]pyridines. rsc.orgrsc.org Research has demonstrated that the condensation of 2-aminopyridines with α-bromo ketones can proceed efficiently in water, often without the need for any added catalyst. researchgate.net This approach not only aligns with the principles of green chemistry but can also simplify product isolation, as the heterocyclic products often precipitate from the aqueous medium. researchgate.net In addition to water, other green solvents such as eucalyptol (B1671775) have been successfully employed in multicomponent reactions to produce these scaffolds. researchgate.net

Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

Similarly, ultrasound-mediated synthesis provides a mechanical energy source that promotes reactions at ambient temperatures, offering another energy-efficient and rapid method for C-H functionalization and cyclization to form imidazo[1,2-a]pyridines in aqueous media. organic-chemistry.org

The table below summarizes various optimized conditions reported for the synthesis of substituted imidazo[1,2-a]pyridines, highlighting the improvements in reaction time and yield.

MethodologyCatalyst/PromoterSolventEnergy SourceTimeYieldReference
Three-Component ReactionNH4ClEthanolMicrowave15 min36% mdpi.com
Three-Component ReactionMolecular IodineNone (Neat)Microwave5-10 min82-94% rsc.org
CondensationNoneWaterConventional Heating (rt)18 h91% researchgate.net
C-H FunctionalizationKI/TBHPWaterUltrasound4 minup to 97% organic-chemistry.org
GBB ReactionSc(OTf)3EucalyptolConventional Heating (80°C)16 hup to 90% researchgate.net

Development of Greener Catalytic Systems

Optimization efforts have also targeted the catalytic systems used in the synthesis. While many traditional methods rely on metal catalysts, there is a growing trend toward metal-free reaction conditions. rsc.orgrsc.org Catalysts such as molecular iodine or simple ammonium (B1175870) salts like ammonium chloride have been proven effective, offering less toxic and more economical alternatives. mdpi.comrsc.org Furthermore, some of the most sustainable protocols proceed without any catalyst at all, relying on the inherent reactivity of the starting materials in green solvents like water. researchgate.net These catalyst-free approaches significantly simplify purification procedures and reduce chemical waste, contributing to a more sustainable synthetic route. nih.gov

Mechanistic Investigations of Reactions Involving 2 Tert Butyl 8 Methylimidazo 1,2 a Pyridine

Elucidation of Reaction Pathways for Imidazo[1,2-a]pyridine (B132010) Core Formation

The synthesis of the imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry, can be achieved through various reaction pathways. rsc.org A prominent method involves the multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction, which utilizes 2-aminopyridines, aldehydes, and isocyanides to construct the imidazo[1,2-a]pyridine framework in a one-pot fashion. nih.govnih.govsemanticscholar.org Mechanistically, this reaction is proposed to proceed through the formation of a protonated imine from the 2-aminopyridine (B139424) and aldehyde. This intermediate then undergoes a formal [4+1] cycloaddition with the isocyanide to generate a spiro intermediate. Subsequent rearrangement of this spiro compound leads to the aromatic imidazo[1,2-a]pyridine product. nih.gov

Another well-established pathway is the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. acs.orgresearchgate.net This reaction typically begins with the alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org Variations of this approach utilize other carbonyl compounds, such as ketones and aldehydes, often in the presence of a catalyst. acs.org For instance, a copper(I)-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, with a proposed mechanism involving a Michael addition, radical cation formation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition. organic-chemistry.org

More recent developments have focused on metal-free synthetic routes. acs.org These methods often rely on the inherent reactivity of the starting materials under specific conditions to achieve the desired cyclization. The choice of reactants and reaction conditions plays a critical role in directing the reaction towards the formation of the imidazo[1,2-a]pyridine core.

Role of Catalysts and Reagents in the Functionalization and Derivatization of the Imidazo[1,2-a]pyridine Scaffold

A diverse array of catalysts and reagents have been employed to functionalize and derivatize the imidazo[1,2-a]pyridine scaffold, enabling the introduction of various substituents at different positions of the heterocyclic ring.

Catalysts:

Copper Catalysts: Copper(I) salts, such as CuBr and CuI, have proven effective in catalyzing the synthesis and functionalization of imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net For example, CuBr was identified as the most effective catalyst in a one-pot synthesis from aminopyridines and nitroolefins. organic-chemistry.org Copper catalysts are also utilized in annulation reactions and oxidative coupling processes. researchgate.net

Iron Catalysts: Iron(III) bromide (FeBr3) has been used as a homogeneous Lewis acid catalyst for the aerobic oxidative cross-dehydrogenative coupling of imidazo[1,2-a]pyridine derivatives with aryl aldehydes. rsc.org

Iodine: Molecular iodine serves as an efficient and low-cost catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives, particularly in multicomponent reactions. nih.gov It is proposed to activate the imine intermediate towards nucleophilic attack. nih.gov

Photoredox Catalysts: Visible light-induced functionalization often employs photoredox catalysts like fac-Ir(ppy)3 and mesityl acridinium (B8443388) to generate radical intermediates under mild conditions. nih.gov

Organocatalysts: Rose bengal has been utilized as a catalyst in the C3-alkoxycarbonylation of imidazo[1,2-a]pyridines. nih.gov

Reagents:

Oxidants: Air is utilized as an environmentally friendly oxidant in some copper-catalyzed syntheses. organic-chemistry.org Other oxidants, such as (NH4)2S2O8, are employed in specific functionalization reactions. nih.gov

Isocyanides: Tert-butyl isocyanide is a common reagent in the Groebke–Blackburn–Bienaymé reaction for the formation of the imidazo[1,2-a]pyridine core. nih.govnih.govnih.gov

Functionalizing Reagents: A wide variety of reagents are used to introduce specific functional groups, including perfluoroalkyl iodides for perfluoroalkylation and carbazates for alkoxycarbonylation. nih.gov

The strategic selection of catalysts and reagents is paramount in controlling the regioselectivity and efficiency of the functionalization reactions, allowing for the tailored synthesis of diverse imidazo[1,2-a]pyridine derivatives.

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species such as intermediates and transition states. In the context of imidazo[1,2-a]pyridine chemistry, several key intermediates have been proposed and, in some cases, characterized.

In the Groebke–Blackburn–Bienaymé reaction, a crucial proposed intermediate is a spiro compound formed from the [4+1] cycloaddition of an isocyanide with a protonated imine. nih.gov While often transient, the existence of such intermediates is supported by the final product structures and mechanistic rationale.

Visible light-induced C-H functionalization reactions are believed to proceed through radical intermediates . For instance, in trifluoromethylation reactions, the initial step is the generation of a CF3 radical, which then reacts with the imidazo[1,2-a]pyridine to form a radical intermediate . This intermediate can then be oxidized to a carbocation intermediate before deprotonation to yield the final product. nih.gov

Computational studies, such as those employing the QST2 method, have been used to locate transition states and suggest multi-step mechanisms. These theoretical investigations provide valuable insights into the energy profiles of reaction pathways and the structures of transient species that are difficult to observe experimentally.

The table below summarizes some of the key proposed intermediates in reactions involving the imidazo[1,2-a]pyridine scaffold.

Reaction TypeProposed IntermediateMethod of Identification/Postulation
Groebke–Blackburn–BienayméProtonated ImineMechanistic Proposal nih.gov
Groebke–Blackburn–BienayméSpiro IntermediateMechanistic Proposal nih.gov
Visible Light-Induced TrifluoromethylationRadical IntermediateMechanistic Proposal nih.gov
Visible Light-Induced TrifluoromethylationCarbocation IntermediateMechanistic Proposal nih.gov

Radical Mechanisms and C-H Functionalization in Imidazo[1,2-a]pyridine Chemistry

Radical-mediated reactions have emerged as a powerful tool for the direct C-H functionalization of the imidazo[1,2-a]pyridine core, offering a more atom-economical and step-efficient approach compared to traditional methods. nih.gov These reactions often proceed under mild conditions, frequently initiated by visible light and photoredox catalysts. nih.gov

The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to radical attack. A general mechanism for C3-functionalization involves the generation of a radical species, which then adds to the electron-rich imidazo[1,2-a]pyridine ring to form a radical intermediate. This intermediate subsequently undergoes oxidation and deprotonation to afford the C3-functionalized product. nih.gov

Various radical precursors have been successfully employed for the C-H functionalization of imidazo[1,2-a]pyridines, leading to the introduction of a wide range of functional groups. For example:

Trifluoromethylation: Using reagents like sodium triflinate or 1,1,1-trifluoro-2-iodoethane (B141898) in the presence of a photocatalyst generates trifluoromethyl radicals for C3-trifluoromethylation. nih.gov

Perfluoroalkylation: Perfluoroalkyl iodides can serve as sources of perfluoroalkyl radicals under visible light irradiation. nih.gov

Alkoxycarbonylation: The use of carbazates with an oxidant and a photocatalyst can lead to the formation of alkoxycarbonyl radicals for C3-alkoxycarbonylation. nih.gov

Control experiments, such as radical scavenging experiments, are often conducted to support the proposed radical pathways. mdpi.com The development of these radical-based C-H functionalization methods has significantly expanded the synthetic toolbox for modifying the imidazo[1,2-a]pyridine scaffold, enabling the rapid generation of diverse and complex molecules.

Computational and Theoretical Studies on 2 Tert Butyl 8 Methylimidazo 1,2 a Pyridine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. These calculations provide a basis for understanding molecular stability, reactivity, and spectroscopic properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comscirp.org For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations are commonly used to determine these values, which are essential for predicting charge transfer interactions within the molecule. scirp.orgnih.gov

Interactive Table: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridine Scaffolds Note: These values are representative for the scaffold based on studies of similar derivatives and are used to illustrate typical computational outputs.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For the imidazo[1,2-a]pyridine core, MEP analysis typically shows a negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating a likely site for protonation and hydrogen bonding.

Quantum Theory of Atoms in Molecules (QTAIM): The Quantum Theory of Atoms in Molecules (QTAIM) is a computational method used to analyze the topology of the electron density in a molecule. nih.gov This analysis provides a rigorous definition of chemical bonds and intermolecular interactions, such as hydrogen bonds. nih.govnih.gov By identifying bond critical points (BCPs) in the electron density, QTAIM can characterize the nature and strength of these interactions, offering deeper insight into the forces that stabilize different molecular conformations and crystal structures. nih.gov

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in structure-based drug design for evaluating the binding affinity and mode of interaction between a ligand and the active site of a biological target. While docking studies specifically for 2-Tert-butyl-8-methylimidazo[1,2-a]pyridine are not prominent, the imidazo[1,2-a]pyridine scaffold has been extensively studied as a privileged structure in medicinal chemistry. nih.gov

Derivatives of this scaffold have been docked into the active sites of various enzymes and receptors to explore their binding interactions. chemmethod.comasianpubs.org These studies reveal that the imidazo[1,2-a]pyridine core can engage in multiple types of non-covalent interactions, including:

Hydrogen Bonding: The nitrogen atoms in the fused ring system can act as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of the bicyclic system allows for favorable stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and histidine.

Hydrophobic Interactions: Substituents on the core, such as the tert-butyl and methyl groups in the target compound, can form significant hydrophobic interactions with nonpolar pockets in the receptor's active site.

Molecular docking simulations on related compounds have shown strong binding affinities to various targets. chemmethod.comresearchgate.net For instance, certain derivatives have been evaluated as inhibitors of enzymes relevant to cancer and infectious diseases. asianpubs.orgresearchgate.net

Interactive Table: Representative Docking Results for Imidazo[1,2-a]pyridine Analogs Note: This table summarizes findings from different studies on various derivatives to illustrate the binding potential of the scaffold.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, the primary source of conformational flexibility arises from the rotation of the bulky tert-butyl group attached to the C2 position of the rigid fused ring system.

Computational methods, such as potential energy surface (PES) scanning, are employed to systematically rotate specific bonds and calculate the energy of the resulting conformer. nih.gov This process maps out the energy landscape, identifying low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. Studies on substituted imidazo[1,2-a]pyridines and related heterocycles have shown that the steric bulk and electronic nature of substituents significantly influence the preferred conformation. acs.org The tert-butyl group, due to its large size, will likely have a dominant effect on the orientation of adjacent atoms and may influence the planarity of the molecule or its interactions with a receptor. The imidazo[1,2-a]pyridine scaffold itself has been utilized in peptidomimetics to enforce an extended, β-strand-like conformation, highlighting the structural rigidity of the core. nih.gov

Prediction of Reactivity, Stability, and Selectivity via Computational Methods

Computational methods are invaluable for predicting the chemical reactivity, stability, and selectivity of reactions involving novel compounds.

Reactivity and Stability: As discussed in Section 4.1, the HOMO-LUMO energy gap is a primary descriptor of a molecule's kinetic stability. mdpi.com A large gap suggests high stability, while a small gap indicates higher reactivity. Furthermore, MEP maps predict the most probable sites for chemical reactions. For the imidazo[1,2-a]pyridine ring, computational studies and experimental results show that the C3 position is often the most nucleophilic and thus susceptible to electrophilic substitution. mdpi.com The presence of the bulky tert-butyl group at C2 and the methyl group at C8 would electronically and sterically influence this reactivity, a factor that can be precisely quantified through computational analysis.

Selectivity: DFT calculations can be used to model the transition states of different possible reaction pathways. By comparing the activation energies of these pathways, chemists can predict the selectivity (e.g., regio- or stereoselectivity) of a reaction. For functionalization of the imidazo[1,2-a]pyridine core, computational models can help predict whether a reaction will occur at the C3, C5, or another position, guiding synthetic efforts to achieve the desired product. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic and Structural Elucidation of 2 Tert Butyl 8 Methylimidazo 1,2 a Pyridine and Its Derivatives

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the characterization of imidazo[1,2-a]pyridine (B132010) derivatives. Its primary strength lies in its ability to provide highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental composition. rsc.org This capability is critical for confirming the identity of newly synthesized compounds and distinguishing between isomers.

In the synthesis of imidazo[1,2-a]pyridines, HRMS is employed to verify the mass of the final product, lending definitive support to the proposed structure. mdpi.com For instance, the expected monoisotopic mass of a target molecule is calculated based on its chemical formula, and this is compared against the experimentally measured mass. The close agreement between the calculated and found values confirms the elemental formula.

Furthermore, HRMS plays a vital role in mechanistic studies. By analyzing the reaction mixture at various time points, transient intermediates can be detected and identified by their accurate mass. This provides direct evidence for proposed reaction pathways, such as the initial formation of an α-haloketone intermediate and its subsequent cyclization with a 2-aminopyridine (B139424) in certain synthetic routes.

Table 1: Representative HRMS Data for Imidazo[1,2-a]pyridine Derivatives

Compound Chemical Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
N-(tert-butyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine C₂₅H₂₅N₆⁺ 409.2135 409.2133 mdpi.com
tert-butyl benzyl(4-oxobutyl)carbamate C₁₆H₂₃NO₃ 277.1678 277.1679 uva.nl

This interactive table showcases typical data obtained from HRMS analysis, demonstrating the high accuracy that confirms elemental composition.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For complex molecules like substituted imidazo[1,2-a]pyridines, multi-dimensional NMR techniques are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.net

Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei. acs.orgmdpi.com In the ¹H NMR spectrum of a typical 2-tert-butyl-8-methylimidazo[1,2-a]pyridine derivative, the tert-butyl group would appear as a characteristic singlet around 1.4 ppm, while the methyl group on the pyridine (B92270) ring would be found around 2.4 ppm. The aromatic protons of the fused ring system typically resonate between 6.5 and 8.5 ppm. mdpi.com

However, due to spin-spin coupling and potential signal overlap in complex derivatives, 2D NMR is often required. nih.gov

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, helping to trace the connectivity of protons within the pyridine and any substituted phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for studying the molecule's conformation and dynamic behavior in solution. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Imidazo[1,2-a]pyridine Scaffold

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3 ~7.3-7.8 (s) ~110-117
H-5 ~7.9-8.2 (d) ~124-126
H-6 ~6.6-6.8 (t) ~111-113
H-7 ~7.0-7.2 (m) ~123-125
C-2 - ~145-150
C-8a - ~142-146
CH₃ at C-8 ~2.4 (s) ~16-18

Note: This table presents typical chemical shift ranges for the core structure. Actual values vary depending on the solvent and other substituents.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Imidazo[1,2-a]pyridine Derivatives

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise depiction of the molecule's three-dimensional structure in the solid state. This technique is the gold standard for determining absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions. researchgate.net

For imidazo[1,2-a]pyridine derivatives, single-crystal X-ray diffraction studies have confirmed the planarity of the fused bicyclic ring system. nih.gov A key structural feature often analyzed is the dihedral angle between the imidazo[1,2-a]pyridine core and any substituents, such as a phenyl ring at the C2 position. This angle provides insight into the degree of steric hindrance and conformational preferences. nih.govresearchgate.net

Furthermore, crystallographic analysis reveals the packing of molecules in the crystal lattice, which is governed by intermolecular forces like hydrogen bonding and π-π stacking. nih.gov For example, in derivatives with an amine group, N—H···N hydrogen bonds can link molecules into chains or more complex networks, influencing the material's bulk properties. nih.govresearchgate.net

Table 3: Selected Crystallographic Data for an N-tert-butyl-2-phenyl-imidazo[1,2-a]pyridine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Dihedral Angle (Imidazole Ring to Phenyl Ring) 26.69 (9)°
Key Hydrogen Bond N—H···N
Bond Length (N1-C8a) 1.38 Å
Bond Length (C2-C3) 1.36 Å

Data is representative and sourced from analogous structures reported in the literature. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying specific functional groups and for monitoring the progress of a reaction. acs.org The IR and Raman spectra of imidazo[1,2-a]pyridine have been studied in detail, with vibrational bands assigned through both experimental data and density functional theory (DFT) calculations. researchgate.netresearchgate.net

Characteristic vibrational frequencies can be assigned to specific motions within the molecule:

C-H stretching: Aromatic C-H stretches are typically observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the tert-butyl and methyl groups appear in the 2850-3000 cm⁻¹ range. nih.gov

C=N and C=C stretching: Vibrations associated with the fused imidazole (B134444) and pyridine rings produce a series of characteristic bands in the 1400-1650 cm⁻¹ fingerprint region. mdpi.com

Ring vibrations: In-plane and out-of-plane bending motions of the entire heterocyclic system give rise to distinct peaks at lower wavenumbers.

IR spectroscopy is particularly useful for reaction monitoring. For example, in the synthesis of an imidazo[1,2-a]pyridine from a 2-aminopyridine and an α-haloketone, the disappearance of the carbonyl (C=O) stretching band of the ketone (around 1700 cm⁻¹) and the appearance of the characteristic ring vibration bands of the product would signal the completion of the reaction.

Table 4: Key Vibrational Frequencies for the Imidazo[1,2-a]pyridine Core

Wavenumber (cm⁻¹) Vibrational Assignment
~3100-3000 Aromatic C-H stretching
~1640 C=N stretching
~1550-1400 Aromatic C=C ring stretching
~850-750 C-H out-of-plane bending

Assignments are based on DFT calculations and experimental spectra of the parent compound. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Chemodosimeter Design

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The imidazo[1,2-a]pyridine scaffold possesses a conjugated π-system, leading to characteristic absorption bands in the UV-Vis range, typically between 250 and 350 nm. nist.gov

The precise position (λ_max) and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring system. Electron-donating or electron-withdrawing groups can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a shift in the absorption maximum.

Many imidazo[1,2-a]pyridine derivatives are also highly fluorescent, emitting light in the blue-to-green region of the visible spectrum after absorbing UV light. acs.orgnih.gov This property is exploited in the design of chemodosimeters, which are molecules that signal the presence of a specific analyte (like a metal ion or a reactive oxygen species) through a change in their photophysical properties. The binding of an analyte to a receptor site on the imidazo[1,2-a]pyridine derivative can cause a noticeable shift in its absorption or emission wavelength, or a change in fluorescence intensity ("turn-on" or "turn-off" response), allowing for sensitive detection. mdpi.com

Table 5: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Derivatives

Compound Type Absorption λ_max (nm) Emission λ_max (nm) Application Context
2-Aryl-imidazo[1,2-a]pyridine ~330 ~400-450 (Blue) OLEDs
ESIPT-capable derivative* ~380 ~550-600 (Green-Yellow) Solid-state emitters
Bipolar deep-blue emitter ~350 ~440 (Deep Blue) OLEDs

ESIPT: Excited State Intramolecular Proton Transfer. Data is representative of the compound class. acs.orgnih.gov

Structure Activity Relationship Sar Studies of 2 Tert Butyl 8 Methylimidazo 1,2 a Pyridine Derivatives at the Molecular Level

Design Principles for Modulating Molecular Interactions and Binding Affinities

The design of 2-Tert-butyl-8-methylimidazo[1,2-a]pyridine derivatives hinges on fine-tuning their interactions with biological targets. Key principles involve modifying the scaffold to optimize hydrogen bonds, hydrophobic interactions, and π-π stacking, thereby modulating binding affinity. nih.govmdpi.com

Bioisosteric replacement is a fundamental strategy employed in the design of imidazo[1,2-a]pyridine (B132010) analogues. nih.gov For instance, replacing a nitrogen atom at the 8-position with a C-F bond can mimic the electrostatic properties and lipophilicity, thereby maintaining or enhancing the electron deficiency of the bicyclic ring system. nih.gov This is critical for interactions like the face-to-face π-stacking observed between the imidazo[1,2-a]pyridine core and electron-rich amino acid residues, such as Tyrosine (Tyr-1230) in the c-Met kinase active site. nih.gov

The nature and position of substituents are critical for modulating binding affinity. The tert-butyl group at the C-2 position, being large and lipophilic, often plays a significant role in anchoring the ligand within a hydrophobic pocket of a target protein. nih.gov The methyl group at the C-8 position can also influence binding. For example, in c-Met inhibitors, bulky substituents at the C-8 position, such as a CF3 group, can prevent the molecule from entering an internal pocket, leading to a loss of inhibitory activity. nih.gov This highlights the sensitivity of binding affinity to the steric bulk at this position.

Furthermore, the imidazo[1,2-a]pyridine core itself can participate in crucial molecular interactions. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming connections with hinge region residues in kinases, such as Met-1160 in c-Met. nih.gov The ability to tune the electronic properties of the heterocyclic system through substitution allows for the modulation of the strength of these hydrogen bonds and other electrostatic interactions. mdpi.com The strategic placement of functional groups that can act as hydrogen bond donors or acceptors is a key design principle for enhancing binding affinity and specificity. mdpi.com

Design PrincipleMolecular Interaction ModulatedExample from Imidazo[1,2-a]pyridine Derivatives
Bioisosteric Replacement Electrostatic potential, lipophilicity, π-π stackingReplacing N-8 with a C-F bond to mimic electronic properties and maintain interaction with Tyr-1230 in c-Met. nih.gov
Steric Hindrance Access to binding pockets, conformational freedomA bulky C-8 substituent (e.g., CF3) can block entry into a kinase pocket, reducing binding affinity. nih.gov
Hydrophobic Interactions Anchorage in lipophilic pocketsThe bulky tert-butyl group at the C-2 position can fit into hydrophobic regions of a target protein. nih.gov
Hydrogen Bonding Ligand-receptor binding and orientationThe pyridine nitrogen atom can form hydrogen bonds with hinge residues of kinases like Met-1160. nih.gov
Electronic Effects Strength of π-π stacking and hydrogen bondsElectron-withdrawing groups on the bicyclic ring can enhance π-π interactions with electron-rich residues. nih.gov

Impact of Substituent Effects on Reactivity and Molecular Recognition

Substituents on the imidazo[1,2-a]pyridine ring system profoundly affect the molecule's electronic distribution, which in turn governs its reactivity and molecular recognition capabilities. The C-3 position of the imidazo[1,2-a]pyridine scaffold is particularly susceptible to electrophilic substitution, and its reactivity can be tuned by the substituents present on the ring. mdpi.com

The electronic nature of substituents at various positions dictates the molecule's interaction with its biological target. For instance, in the context of c-Met inhibition, an electron-deficient bicyclic aromatic ring system is positively correlated with the strength of the π-π stacking interaction with the activation loop residue Tyr-1230. nih.gov Therefore, introducing electron-withdrawing groups can enhance binding and inhibitory activity. Conversely, an electron-rich core, such as an 8-chloroimidazo[1,2-a]pyridine, may lead to a decreased interaction with Tyr-1230 compared to an 8-fluoro derivative. nih.gov

The impact of substituents at the C-2 position has been shown to be critical for biological activity. Studies on antiviral derivatives revealed that activity against human cytomegalovirus (HCMV) was strongly influenced by the nature of the C-2 substituent. nih.gov Similarly, for anticonvulsant activity, derivatives possessing a 4-fluorophenyl substituent at the C-2 position of the imidazo[1,2-a]pyridine ring displayed potent activity. nih.gov This suggests that the C-2 position is a key site for modulating molecular recognition by specific biological targets. The 2-tert-butyl group, being a bulky alkyl group, would impart specific steric and hydrophobic characteristics that define its recognition profile. nih.gov

The C-8 position, occupied by a methyl group in the parent compound, also plays a crucial role. The introduction of different substituents at the C-7 or C-8 positions can significantly alter biological activity, although in some cases, the changes are not substantial. nih.gov The methyl group is generally considered electron-donating, which would increase the electron density of the pyridine ring, potentially influencing its reactivity and ability to form hydrogen bonds.

PositionSubstituent TypeImpact on Reactivity & Molecular Recognition
C-2 Aryl groups (e.g., 4-fluorophenyl)Potent anticonvulsant activity observed, indicating a key role in molecular recognition. nih.gov
C-2 Various substituentsStrongly influences antiviral activity against HCMV. nih.gov
C-3 GeneralSite of high reactivity for C-H functionalization and electrophilic substitution. mdpi.comnih.gov
C-8 Electron-withdrawing (e.g., -F, -CF3)Enhances π-π stacking with Tyr-1230 in c-Met; bulky groups can cause steric clash. nih.gov
C-8 Electron-donating (e.g., -Cl)Can decrease π-π stacking interactions compared to more electron-withdrawing groups. nih.gov

Pharmacophore Modeling and Ligand Design Principles for Imidazo[1,2-a]pyridines

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. openpharmaceuticalsciencesjournal.com For the imidazo[1,2-a]pyridine class, ligand-based pharmacophore models have been developed to guide the design of new, more potent derivatives. openpharmaceuticalsciencesjournal.com

A common pharmacophore hypothesis generated for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial activity is the HHPRR model. openpharmaceuticalsciencesjournal.com This model identifies several key features:

H (Hydrophobic): Two hydrophobic regions are crucial, which can be satisfied by groups like the tert-butyl group at C-2 or other aromatic/aliphatic substituents.

P (Positive ionizable): A feature indicating the importance of a positively charged or ionizable group.

R (Aromatic Ring): Two aromatic ring features are necessary, which are fulfilled by the bicyclic imidazo[1,2-a]pyridine core itself and potentially another aryl substituent. openpharmaceuticalsciencesjournal.com

These pharmacophoric features provide a blueprint for designing new ligands. The design process involves ensuring that new analogues spatially match these features to maintain or improve binding to the target molecule. openpharmaceuticalsciencesjournal.com The imidazo[1,2-a]pyridine scaffold itself is often a central component of these models, acting as a rigid core to correctly orient the pharmacophoric groups. nih.govbeilstein-journals.org

Ligand design principles for this class also heavily rely on molecular docking simulations, which predict how a ligand binds to the active site of a receptor. acs.org Docking studies for imidazo[1,2-a]pyridine derivatives have revealed specific interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. researchgate.net For example, docking of antimycobacterial compounds into the active site of enoyl acyl carrier protein reductase highlighted the key binding patterns, guiding further optimization. rsc.org The combination of pharmacophore modeling and molecular docking allows for a more rational approach to ligand design, prioritizing compounds with a higher probability of being active. openpharmaceuticalsciencesjournal.com

Pharmacophore FeatureDescriptionRelevance to this compound
H (Hydrophobic) A region that favors non-polar interactions.The 2-tert-butyl group is a strong hydrophobic feature. The 8-methyl group also contributes.
R (Aromatic Ring) A planar, cyclic, conjugated system.The imidazo[1,2-a]pyridine core itself serves as a key aromatic feature.
A (H-bond Acceptor) An atom or group that can accept a hydrogen bond.The pyridine nitrogen (N-1) is a potential hydrogen bond acceptor.
D (H-bond Donor) An atom or group that can donate a hydrogen bond.Not present on the core scaffold but can be introduced via substituents.
P (Positive Ionizable) A group that can carry a positive charge at physiological pH.Not present on the core scaffold but can be introduced via substituents.

Rational Design of Analogues as Chemical Probes for Specific Molecular Targets

The imidazo[1,2-a]pyridine scaffold has been successfully used in the rational design of chemical probes to investigate specific molecular targets. nih.gov These probes are crucial tools for validating drug targets and studying biological pathways.

One prominent example is the development of inhibitors for Mycobacterium tuberculosis (Mtb). Through whole-cell screening, imidazo[1,2-a]pyridine compounds were identified as potent leads. nih.govplos.org Subsequent rational design and optimization led to the discovery that these compounds target QcrB, a subunit of the ubiquinol (B23937) cytochrome C reductase in the electron transport chain. nih.govplos.org This was confirmed through the generation of resistant mutants and whole-genome sequencing, which identified a specific mutation in the qcrB gene. plos.org This work exemplifies how a lead compound from this class can be developed into a specific chemical probe to identify and validate a novel drug target.

Another area of successful rational design is the development of Mtb pantothenate synthetase (PS) inhibitors. nih.govresearchgate.net Starting from a lead identified through virtual screening, novel 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides were synthesized. nih.govresearchgate.net One analogue, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, emerged as a potent inhibitor of Mtb PS. researchgate.net The design process involved modifying the lead structure to enhance binding affinity and specificity for the target enzyme, demonstrating a clear application of rational design principles. nih.gov

Furthermore, scaffold hopping from known inhibitors has been a fruitful strategy. For instance, starting from the antimycobacterial drug candidate Q203, which has an imidazo[1,2-a]pyridine core, a structurally related compound, TB47, was developed. nih.gov TB47 was equipotent to Q203 and also confirmed to be a QcrB inhibitor, validating that rational modifications to the scaffold can yield new chemical probes with similar mechanisms of action but potentially different physicochemical properties. nih.gov These examples underscore the utility of the 2-substituted imidazo[1,2-a]pyridine framework as a versatile starting point for designing specific chemical probes for a range of molecular targets.

TargetDesign StrategyResulting Probe/Inhibitor Class
M. tuberculosis QcrB Whole-cell screening followed by target identification via resistant mutants. nih.govplos.orgPotent imidazo[1,2-a]pyridine inhibitors with MICs in the low micromolar to nanomolar range. plos.org
M. tuberculosis Pantothenate Synthetase (PS) Virtual screening followed by synthetic modification of a lead compound. nih.govresearchgate.net2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides with significant inhibitory activity against Mtb PS. researchgate.net
c-Met Kinase Bioisosteric replacement and SAR exploration based on co-crystal structures. nih.govSelective and potent imidazo[1,2-a]pyridine inhibitors of c-Met phosphorylation. nih.gov
KRAS G12C Scaffold hopping strategy to develop covalent inhibitors. rsc.orgA novel series of imidazo[1,2-a]pyridine derivatives acting as covalent anticancer agents. rsc.org

Derivatization and Functionalization of the 2 Tert Butyl 8 Methylimidazo 1,2 a Pyridine Scaffold

Regioselective Functionalization Strategies at Key Positions (e.g., C-H functionalization)

The functionalization of the imidazo[1,2-a]pyridine (B132010) ring system is characterized by distinct regioselectivity, primarily governed by the electronic properties of the bicyclic structure. The most nucleophilic and reactive position on the imidazo[1,2-a]pyridine core is the C3 carbon of the imidazole (B134444) ring. nih.govresearchgate.net This high reactivity makes it the primary target for electrophilic substitution and radical reactions. researchgate.net

Direct C-H functionalization is a powerful tool for introducing molecular complexity, and for the imidazo[1,2-a]pyridine scaffold, this transformation occurs preferentially at the C3 position. nih.govrsc.org Methodologies utilizing visible light-induced photocatalysis have been successfully employed for various C3-functionalizations. nih.gov While the C3 position is the most common site for derivatization, functionalization at other positions on both the imidazole and pyridine (B92270) rings is less common and typically requires more specialized strategies. nih.govrsc.org

For the 2-tert-butyl-8-methylimidazo[1,2-a]pyridine scaffold, the primary sites for regioselective C-H functionalization are:

C3 Position: This is the most activated site for electrophilic and radical C-H functionalization due to the electron-donating nature of the ring nitrogen atoms.

C5, C6, C7 Positions: Functionalization at these positions on the pyridine ring is less favorable but can be achieved, often requiring transition-metal-catalyzed cross-coupling reactions, potentially guided by directing groups.

C8-Methyl Group: The methyl group itself can be a handle for functionalization through strategies like benzylic bromination followed by nucleophilic substitution.

The presence of the bulky tert-butyl group at C2 can sterically hinder reactions at the C3 position to some extent, but C3 remains the most electronically favorable site for functionalization.

Introduction of Diverse Chemical Moieties onto the Imidazo[1,2-a]pyridine Ring System

A wide array of chemical groups can be installed onto the this compound nucleus, primarily at the C3 position, to modulate its physicochemical and biological properties. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Examples of moieties introduced onto the imidazo[1,2-a]pyridine scaffold include:

Fluoroalkyl Groups: The incorporation of fluoroalkyl fragments can significantly alter properties like metabolic stability and lipophilicity. nih.gov Visible light-promoted methods have been developed for the C3-trifluoroethylation and perfluoroalkylation of the imidazo[1,2-a]pyridine core. nih.gov

Cyanomethyl and Aminoalkyl Groups: C3-cyanomethylation can be achieved using reagents like bromoacetonitrile under photocatalytic conditions. nih.gov The resulting cyanomethyl group is a versatile intermediate that can be further transformed. Direct C3-aminoalkylation has also been reported, providing access to important pharmaceutical building blocks. nih.gov

Alkoxycarbonyl Groups: Ester functionalities can be introduced at the C3 position through alkoxycarbonylation reactions. These ester groups can then be converted into other functional groups such as amides or hydroxymethyls. nih.gov

Phosphorus Moieties: Phosphorylation of the C3 position can be accomplished via visible light-induced reactions with phosphine oxides, introducing phosphorus-containing groups that are prevalent in bioactive molecules. nih.gov

Nitroso Groups: A regioselective C-H nitrosylation at the C3 position can be achieved using tert-butyl nitrite, yielding 3-nitrosoimidazo[1,2-a]pyridines. researchgate.net These nitroso compounds serve as versatile synthetic intermediates. researchgate.net

Table 1: Examples of C3-Functionalization Reactions on the Imidazo[1,2-a]pyridine Scaffold

Functional Group IntroducedReaction TypeKey Reagents/ConditionsReference
TrifluoroethylC-H Trifluoroethylation1,1,1-trifluoro-2-iodoethane (B141898), fac-Ir(ppy)3, visible light nih.gov
CyanomethylC-H CyanomethylationBromoacetonitrile, fac-Ir(ppy)3, visible light nih.gov
AminoalkylOxidative Cross-Dehydrogenative CouplingN-phenyltetrahydroisoquinoline, Rose Bengal, visible light, O2 nih.gov
AlkoxycarbonylC-H AlkoxycarbonylationCarbazates, (NH4)2S2O8, Rose Bengal, blue LED nih.gov
PhosphorylC-H PhosphorylationPhosphine oxides, Rhodamine B, visible light nih.gov
NitrosoC-H Nitrosylationtert-Butyl nitrite (TBN) researchgate.net

Strategies for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. nih.gov Multicomponent reactions (MCRs) are particularly well-suited for DOS and have been extensively used to create libraries of imidazo[1,2-a]pyridine derivatives. mdpi.com

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from three starting materials: a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. nih.govmdpi.com This strategy can be directly applied to generate a library based on the this compound scaffold. By using 3-methylpyridin-2-amine as the fixed amine component, a diverse library of compounds can be synthesized by varying the aldehyde and isocyanide inputs.

A typical DOS approach would involve:

Fixed Component: 3-methylpyridin-2-amine (to generate the 8-methylimidazo[1,2-a]pyridine (B1583224) core).

Variable Aldehyde Component: A wide range of aromatic, heteroaromatic, and aliphatic aldehydes can be used to introduce diversity at the C2 position. To obtain the target 2-tert-butyl group, pivalaldehyde would be used.

Variable Isocyanide Component: A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide) can be employed to introduce various substituents at the 3-amino position. mdpi.com

This MCR-based approach allows for the introduction of multiple points of diversity in a single, efficient step, making it an ideal strategy for generating compound libraries for biological screening. nih.govnih.gov

Post-Synthetic Modification of the Imidazo[1,2-a]pyridine Nucleus

Post-synthetic modification involves the chemical transformation of a functional group on a pre-formed molecular scaffold. This strategy adds another layer of diversity and allows for the fine-tuning of molecular properties. Functional groups introduced onto the this compound core can serve as synthetic handles for further elaboration.

A prime example of this strategy is the derivatization of the C3-cyanomethyl group. nih.gov The nitrile can be hydrolyzed to a carboxylic acid, which can then be esterified or coupled with various amines to form a diverse set of amides. This exact sequence is used in the synthesis of the commercial drugs Zolpidem and Alpidem from their respective 3-cyanomethylimidazo[1,2-a]pyridine precursors. nih.gov

Other examples of post-synthetic modifications could include:

Reduction of a C3-nitroso group: The nitroso group introduced via nitrosylation can be reduced to an amino group, which can then be acylated, alkylated, or used in other transformations.

Modification of ester groups: C3-alkoxycarbonyl groups can be reduced to primary alcohols or converted to a variety of amides.

Cross-coupling reactions: If a halogen is introduced onto the pyridine ring (e.g., at C5, C6, or C7), it can be used as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents.

These post-synthetic modifications are essential for expanding the chemical space around the core scaffold and for optimizing the properties of lead compounds in drug discovery programs.

Emerging Research Directions and Potential Non Clinical Applications of 2 Tert Butyl 8 Methylimidazo 1,2 a Pyridine

Application as Molecular Probes and Biosensors in Chemical Biology Research

The inherent fluorescence of the imidazo[1,2-a]pyridine (B132010) core makes it an attractive scaffold for the development of molecular probes and biosensors. nih.govnih.gov These compounds often exhibit strong luminescence, which can be modulated by substituents on the bicyclic ring. nih.gov The introduction of a tert-butyl group at the C2 position and a methyl group at the C8 position in 2-Tert-butyl-8-methylimidazo[1,2-a]pyridine is expected to influence its photophysical properties, such as quantum yield and Stokes shift, making it a candidate for bioimaging applications.

Research on related derivatives has demonstrated their utility as biomarkers and photochemical sensors. nih.gov For instance, certain imidazo[1,2-a]pyridine derivatives have been developed as fluorescent probes for detecting specific analytes or biological conditions. Furthermore, the scaffold has been successfully labeled with isotopes like carbon-11 (B1219553) to create new radiotracers for Positron Emission Tomography (PET) imaging, a powerful technique for visualizing and measuring metabolic processes in biological systems. e-century.usiu.edu This precedent suggests that this compound could potentially be developed into a novel PET probe for imaging specific targets in preclinical research.

Table 1: Examples of Imidazo[1,2-a]pyridine Derivatives and Their Probe Applications
Derivative ClassApplicationDetection/Imaging TargetReference
Carbon-11 Labeled Imidazo[1,2-a]pyridinesPET Imaging ProbePI3K/mTOR in Cancer e-century.usiu.edu
Xanthene-Functionalized Imidazo[1,2-a]pyridinesFluorescent ProbeHg2+ Ions chemrxiv.org
General Imidazo[1,2-a]pyridinesGenetic Fluorescent MarkersBioimaging nih.gov

Utilization in Material Science for Optoelectronic, Fluorescent, or Supramolecular Assemblies

The promising photoluminescent properties of the imidazo[1,2-a]pyridine scaffold extend its potential use into material science, particularly for optoelectronic and fluorescent materials. mdpi.com The high fluorescence activity of this heterocyclic system is a key characteristic for its application in devices like Organic Light Emitting Diodes (OLEDs). nih.gov The substitution pattern on the ring system, such as the tert-butyl and methyl groups in this compound, can be used to tune the emission color and efficiency of the material. Studies on other derivatives have shown that modifying the scaffold can shift fluorescence into the visible region, a desirable trait for display technologies. nih.gov

Furthermore, the planar and aromatic nature of the imidazo[1,2-a]pyridine core makes it an excellent building block for supramolecular assemblies. These ordered structures are formed through non-covalent interactions and are of great interest for creating functional materials with novel electronic or photonic properties. While research into macrocycles containing the related bis(1,2,3-triazolyl)pyridine (btp) motif has shown their ability to form complex self-assembled structures, the potential of imidazo[1,2-a]pyridine derivatives in this area is still developing. chemrxiv.orgrsc.org The specific steric and electronic profile of this compound could direct unique packing arrangements in the solid state, leading to new materials.

Role as Ligands in Asymmetric Catalysis or Coordination Chemistry

The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms (one in the pyridine (B92270) ring and one at the bridgehead) that can act as Lewis bases, making them effective ligands for coordinating with metal ions. mdpi.com This coordination ability opens up possibilities for their use in catalysis and coordination chemistry. Derivatives of related N-heterocyclic ligands, including those with tertiary butyl substituents, have been successfully used to form complexes with transition metals like zinc(II) and gold(III). mdpi.complos.orgbldpharm.com

These metal complexes have diverse applications, from serving as catalysts in chemical reactions to forming the basis of new functional materials. mdpi.com The specific arrangement of the nitrogen donors in this compound could allow it to act as a bidentate or bridging ligand, stabilizing metal centers and potentially influencing the stereochemical outcome of catalytic reactions. The development of chiral versions of this ligand could lead to new asymmetric catalysts, which are highly valuable for the synthesis of enantiomerically pure compounds.

Table 2: Coordination Behavior of Imidazo[1,2-a]pyridine and Related N-Heterocycles
Ligand ScaffoldMetal IonResulting Complex ApplicationReference
Imidazo[1,2-a]pyridine derivativesAu(III)Potential biological interaction studies plos.orgbldpharm.com
2,6-bis(1H-pyrazol-3-yl)pyridine derivativesTransition MetalsCatalysts and functional materials mdpi.com
1,3-substituted-imidazo[1,5-a]pyridineZn(II)Luminescent materials beilstein-journals.org

Development of Novel Synthetic Reagents Based on Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine scaffold is not only a target for synthesis but also a versatile starting point for the creation of more complex molecules and novel synthetic reagents. mdpi.com A key synthetic route to this scaffold is the Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov The use of components like tert-butyl isocyanide in this reaction highlights the modularity and efficiency of building a diverse library of imidazo[1,2-a]pyridine derivatives. mdpi.combeilstein-journals.org

Once formed, the this compound core can be further functionalized. The C3 position of the imidazo[1,2-a]pyridine ring is particularly reactive and amenable to various chemical transformations, such as C-H functionalization, allowing for the introduction of a wide array of chemical groups. mdpi.combeilstein-journals.org This reactivity enables the conversion of the basic scaffold into specialized reagents. For example, by attaching reactive moieties at the C3 position, new building blocks for organic synthesis or precursors for peptidomimetics can be created, expanding the chemical space accessible to researchers. nih.gov

Biorefinery Applications and Sustainable Chemical Production (e.g., from lignin (B12514952) derivatives)

A highly promising and sustainable application for imidazo[1,2-a]pyridine synthesis lies in biorefinery. Lignin, a major component of lignocellulosic biomass, is an abundant and renewable source of aromatic compounds. nih.gov However, it is often treated as a low-value waste product. nih.gov Recent research has demonstrated an innovative one-pot strategy to convert lignin β-O-4 model compounds directly into functionalized imidazo[1,2-a]pyridines with high yields. nih.gov

This process involves the catalytic cleavage of C-O bonds within the lignin structure and a subsequent multicomponent reaction with an aminopyridine to construct the heterocyclic ring. This method provides a green alternative to traditional syntheses that rely on fossil-based feedstocks and transition metal catalysts. nih.gov By selecting the appropriate lignin-derived starting materials and a substituted aminopyridine (such as 3-methyl-2-aminopyridine), it is feasible to produce this compound. This approach aligns with the principles of sustainable chemistry by transforming a renewable biomass resource into a high-value chemical scaffold. nih.gov

Future Perspectives in 2 Tert Butyl 8 Methylimidazo 1,2 a Pyridine Research

Addressing Challenges in Synthetic Efficiency and Scalability

The synthesis of imidazo[1,2-a]pyridines is well-established, with primary methods including the condensation of 2-aminopyridines with α-halocarbonyl compounds, multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, and various transition-metal-catalyzed C-H functionalization approaches. acs.orgresearchgate.netorganic-chemistry.orgbeilstein-journals.org However, many of these established protocols face challenges when considering efficiency and scalability, which are critical for industrial application.

Current Synthetic Hurdles:

Harsh Reaction Conditions: Many traditional syntheses require high temperatures, strong acids, or potent bases, which can limit functional group tolerance and increase energy consumption. mdpi.com

Catalyst Dependency: Transition-metal-catalyzed reactions, while powerful, often rely on expensive and potentially toxic catalysts (e.g., palladium, copper), which must be scrupulously removed from the final product, especially for pharmaceutical applications. researchgate.netorganic-chemistry.org

Purification: Chromatographic purification is frequently necessary to isolate the desired product, a process that is often time-consuming, solvent-intensive, and difficult to scale up. researchgate.net

Solubility Issues: Intermediates in multicomponent reactions can exhibit poor solubility, hindering reaction kinetics and complicating scale-up efforts. For instance, heterocyclic acids formed during the synthesis of related structures have been noted for their very low solubility in common organic solvents, leading to failed reactions or low yields. nih.govbeilstein-journals.org

Reagent Availability and Stability: The synthesis of specifically substituted imidazo[1,2-a]pyridines often requires bespoke starting materials, such as substituted 2-aminopyridines and α-bromoketones, which may not be commercially available in bulk. researchgate.net

Future research into the synthesis of 2-Tert-butyl-8-methylimidazo[1,2-a]pyridine must address these challenges. A key objective will be the development of a robust, high-yield, and scalable synthesis. Promising avenues include the optimization of catalyst-free methods, which have been successfully applied to other derivatives, and the exploration of continuous flow chemistry. nih.govresearchgate.net Flow synthesis could mitigate issues of heat transfer, reaction time, and safety, making the process more amenable to large-scale production.

Synthetic Strategy Common Challenges Future Research Direction for Scalability
Condensation with α-haloketonesAvailability of 1-bromo-3,3-dimethylbutan-2-one; purification. researchgate.netDevelopment of a telescoped/one-pot procedure; crystallization-based purification.
Multicomponent ReactionsPoor solubility of intermediates; long reaction times. mdpi.combeilstein-journals.orgHigh-throughput screening of green solvents; use of sonication or microwave assistance. organic-chemistry.org
C-H FunctionalizationExpensive/toxic metal catalysts; regioselectivity control. rsc.orgExploration of photocatalysis or electrochemistry; development of cheaper, earth-abundant metal catalysts. mdpi.comrsc.org

Advancements in Integrated Computational and Experimental Methodologies for Prediction and Design

The integration of computational modeling with experimental synthesis and testing has become an indispensable tool in modern chemical research. For the imidazo[1,2-a]pyridine (B132010) scaffold, computational approaches have been pivotal in elucidating structure-activity relationships (SAR) and guiding the design of new therapeutic agents. openpharmaceuticalsciencesjournal.comnih.govresearchgate.net

Future research on this compound and its derivatives would greatly benefit from a synergistic computational-experimental approach. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking can predict the biological activities and binding affinities of novel compounds before their synthesis. openpharmaceuticalsciencesjournal.comresearchgate.net

For example, 3D-QSAR models have been successfully developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs, providing insights into the structural requirements for antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net Similar models could be constructed for derivatives of this compound to predict their potential as, for instance, kinase inhibitors or antiviral agents. Molecular docking simulations, which have been used to study the binding of imidazo[1,2-a]pyridines to targets like cytochrome QcrB and human LTA4H, could predict how the C2-tert-butyl and C8-methyl groups of the target compound fit into the active sites of various proteins. chemmethod.comnanobioletters.comchemmethod.com

Computational Method Application for Imidazo[1,2-a]pyridines Future Application for this compound
Molecular Docking Predicting binding modes and affinities for targets like QcrB (tuberculosis) and FLT3 kinase. nanobioletters.comnih.govScreening virtual libraries against new targets; predicting the influence of C2/C8 substituents on binding.
3D-QSAR Developing predictive models for antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.netBuilding models to predict activity against cancer cell lines or specific enzymes.
Pharmacophore Modeling Identifying essential chemical features for biological activity. openpharmaceuticalsciencesjournal.comDesigning novel derivatives with enhanced target specificity and potency.
DFT/MEP Analysis Calculating Frontier Molecular Orbitals and Molecular Electrostatic Potential to understand reactivity. nih.govPredicting sites for metabolic transformation; designing derivatives with tuned electronic properties for materials science.
Molecular Dynamics Simulating protein-ligand stability and conformational changes over time. openpharmaceuticalsciencesjournal.comAssessing the stability of predicted binding modes from docking studies.

By integrating these predictive models with targeted synthesis and biological evaluation, research can proceed more efficiently, prioritizing compounds with the highest probability of success and accelerating the discovery of new functional molecules based on the this compound core.

Exploration of Novel Molecular Interactions and Binding Mechanisms

A deep understanding of how a molecule interacts with its biological target is fundamental to rational drug design. For the imidazo[1,2-a]pyridine class, significant progress has been made in elucidating the binding mechanisms for several derivatives, particularly those with antitubercular activity. rsc.orgnih.gov Analogs like Telacebec (Q203) are known to target the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, a critical component of the electron transport chain required for energy production. nanobioletters.comnih.gov

Docking studies have identified key interactions within the QcrB binding pocket, including hydrogen bonds and π-alkyl interactions with specific amino acid residues like Glu314, Leu174, and Pro306. nanobioletters.com Other imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase. nih.gov In the realm of cancer therapeutics, related compounds have been developed as inhibitors of kinases such as FLT3, where they act as type-I inhibitors. nih.gov

Future research should focus on determining the unique molecular interactions of this compound. The sterically demanding tert-butyl group at the C2 position is expected to play a significant role in defining its binding profile. This group could:

Enhance Binding Affinity: By occupying a deep hydrophobic pocket within a target protein, potentially increasing potency and selectivity.

Introduce Selectivity: The bulkiness of the group could prevent binding to proteins with smaller active sites, thereby reducing off-target effects.

Alter Binding Mode: It may force a different orientation within the active site compared to less substituted analogs, potentially leading to novel mechanisms of action.

The C8-methyl group, while smaller, can also influence binding by making van der Waals contacts or by subtly altering the electronic landscape of the pyridine (B92270) ring. Integrated computational and experimental studies will be crucial. Docking simulations can generate initial hypotheses about potential protein targets and binding modes. These predictions can then be validated experimentally through techniques like X-ray co-crystallography, SAR studies, and biophysical assays to confirm target engagement and elucidate the precise nature of the molecular interactions.

Interdisciplinary Research Avenues for Advanced Functional Materials and Chemical Probes

Beyond pharmaceuticals, the imidazo[1,2-a]pyridine scaffold possesses intrinsic photophysical properties that make it an attractive core for developing advanced functional materials and chemical probes. mdpi.comresearchgate.net The fused aromatic system often imparts fluorescence, which can be tuned by modifying substituents on the heterocyclic core. This has led to interdisciplinary research into their use in optoelectronic devices and as sensors. researchgate.netnih.gov

A particularly promising future direction for this compound is in the design of novel chemical probes. Researchers have successfully developed imidazo[1,2-a]pyridine-based fluorescent sensors for a variety of analytes, demonstrating the versatility of this scaffold. rsc.orgrsc.org

Examples of Imidazo[1,2-a]pyridine-Based Chemical Probes:

Probe Type Target Analyte Sensing Mechanism Key Features
Xanthene-Hybrid rsc.orgHg²⁺Spirolactam ring-openingHigh selectivity, wide pH range (5.0-11.0), cell imaging application.
Fused Imidazopyridine nih.govrsc.orgFe³⁺ / Hg²⁺Turn-on (Fe³⁺) / Turn-off (Hg²⁺) fluorescenceLow detection limits (4.0 ppb for Fe³⁺), applicable in aqueous media and HeLa cells.
D-π-A Fluorophore researchgate.netNerve Agent SimulantsInhibition of Photoinduced Electron Transfer (PET)Rapid fluorescence color change from blue to green.
AIE Fluorophore mdpi.comHydrogen Peroxide (H₂O₂)Aggregation-Induced Emission (AIE)High sensitivity, long-term tracking in living cells.

The this compound core could serve as an excellent platform for the next generation of chemical probes. The substituents could be leveraged to fine-tune the probe's properties:

Tert-butyl Group: Can enhance solubility in non-polar environments and improve photostability. Its steric bulk could also be used to modulate the probe's interaction with its target.

Methyl Group: Can subtly alter the electron density and, consequently, the quantum yield and emission wavelength of the fluorophore.

Future interdisciplinary work could involve synthesizing derivatives of this compound that incorporate specific recognition moieties for targets of biological or environmental interest, such as specific metal ions, reactive oxygen species, or even disease-related enzymes. This would bridge the fields of synthetic organic chemistry, materials science, and chemical biology, opening new avenues for this versatile heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving regioselective synthesis of 2-Tert-butyl-8-methylimidazo[1,2-a]pyridine?

  • Methodological Answer : A robust approach involves solid-phase synthesis using polymer-bound 2-aminonicotinate derivatives. Alpha-haloketones are reacted with the amino group of the polymer-bound substrate, followed by halogenation at the 3-position to introduce substituents like tert-butyl and methyl groups. Optimizing reaction conditions (e.g., solvent polarity, temperature) and monitoring intermediates via TLC/HPLC ensures regioselectivity . Alternatively, iodine-catalyzed cyclization under mild conditions (e.g., DMSO, 80°C) can construct the imidazo[1,2-a]pyridine core, with tert-butyl groups introduced via pre-functionalized starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions. For example, tert-butyl groups typically appear as a singlet at ~1.3 ppm (1H NMR) and ~29–35 ppm (13C NMR), while methyl groups on the pyridine ring resonate at ~2.5 ppm (1H) and ~20–25 ppm (13C) .
  • HRMS : Validate molecular weight accuracy (e.g., [M+H]+ calculated vs. experimental values within 5 ppm error) .
  • IR : Identify functional groups (e.g., C-H stretches for tert-butyl at ~2900 cm⁻¹) .

Q. How can intermediate instability and side reactions be mitigated during synthesis?

  • Methodological Answer :

  • Use low-temperature conditions (e.g., 0–5°C) during halogenation steps to suppress decomposition .
  • Employ protective groups (e.g., Boc for amines) to stabilize reactive intermediates .
  • Purify crude products via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to isolate target compounds .

Advanced Research Questions

Q. How can molecular modifications enhance the bioactivity of this compound, and what experimental designs support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at the 6-position) using cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Test in vitro bioactivity (e.g., IC50 values against kinase targets like CDKs or anti-inflammatory activity in murine models ).
  • Perform QSAR analysis using computational tools (e.g., molecular docking with AutoDock) to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What role do intermolecular interactions play in the solid-state packing of this compound, and how do these affect physicochemical properties?

  • Methodological Answer :

  • Conduct single-crystal X-ray diffraction to analyze π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen-bonding networks (e.g., C-H⋯N interactions) .
  • Correlate packing motifs with solubility (e.g., via shake-flask solubility assays) and stability (e.g., thermal gravimetric analysis). Tight π-stacking may reduce solubility, necessitating co-crystal engineering .

Q. How can computational methods predict the photophysical properties of this compound derivatives?

  • Methodological Answer :

  • Perform TD-DFT calculations (e.g., using Gaussian 16) to simulate UV-Vis absorption spectra. Solvent effects (e.g., ethanol) are modeled via the COSMO solvation model .
  • Validate predictions experimentally via fluorescence spectroscopy, measuring Stokes shifts and quantum yields. For example, electron-donating substituents may redshift emission maxima .

Q. What strategies differentiate selective kinase inhibition by this compound derivatives?

  • Methodological Answer :

  • Use competitive ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) across a panel of kinases (e.g., CDK2, CDK4, GSK-3β) to determine selectivity profiles .
  • Perform mutagenesis studies on kinase ATP-binding pockets (e.g., replacing key residues like Lys33 in CDK2) to validate binding interactions predicted by docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.